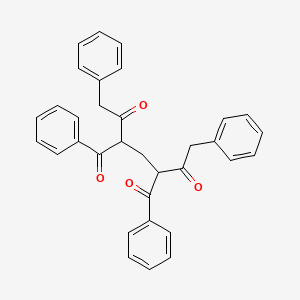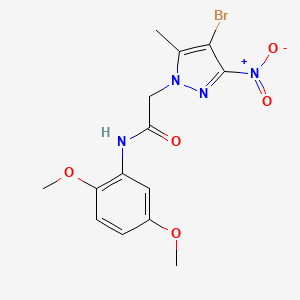![molecular formula C17H16N4 B6008641 2-METHYL-5-[(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B6008641.png)
2-METHYL-5-[(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHYL]-1H-1,3-BENZODIAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-METHYL-5-[(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are composed of a fused benzene and imidazole ring. This particular compound is characterized by the presence of two benzimidazole units connected via a methylene bridge, each substituted with a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-[(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole core. The methylation of the benzimidazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate. The final step involves the formation of the methylene bridge, which can be accomplished through a reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-METHYL-5-[(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-METHYL-5-[(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHYL]-1H-1,3-BENZODIAZOLE has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-METHYL-5-[(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound, which lacks the additional methyl and methylene substitutions.
2-Methylbenzimidazole: Similar structure but with only one methyl group.
5-Methylbenzimidazole: Similar structure but with the methyl group at a different position.
Uniqueness
2-METHYL-5-[(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its dual benzimidazole structure with specific methyl and methylene substitutions. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-methyl-6-[(2-methyl-3H-benzimidazol-5-yl)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-10-18-14-5-3-12(8-16(14)20-10)7-13-4-6-15-17(9-13)21-11(2)19-15/h3-6,8-9H,7H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVRAJJKSFYCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)CC3=CC4=C(C=C3)N=C(N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~3~-CYCLOPENTYL-1-{1-[(CYCLOPENTYLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B6008578.png)
![N'-(2-hydroxybenzylidene)-2-[(4-methylbenzyl)thio]acetohydrazide](/img/structure/B6008591.png)


![methyl 1-{2-hydroxy-3-[3-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6008601.png)
![N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-1H-pyrazole-4-carboxamide](/img/structure/B6008603.png)

![6-tert-butyl-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B6008610.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(2-bromophenyl)benzamide](/img/structure/B6008626.png)
![2-[(4-fluorophenyl)amino]-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6008628.png)

![(2E,5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6008656.png)

